

Spectroscopic Characterization Guide: 2-Chloro-5-methyl-4-oxazolecarboxylic Acid

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Compound of Interest

Compound Name:	4-Oxazolecarboxylic acid, 2-chloro-5-methyl-
CAS No.:	1240600-64-9
Cat. No.:	B2685956

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Executive Summary & Application Context

2-Chloro-5-methyl-4-oxazolecarboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, frequently utilized as a core pharmacophore for antibiotics, anti-inflammatory agents, and enzyme inhibitors. Its structural versatility stems from two distinct reactive handles: the C2-chlorine (susceptible to nucleophilic aromatic substitution,

) and the C4-carboxylic acid (available for amide coupling or esterification).

This guide provides a definitive analysis of the

¹H NMR spectrum of this molecule. Unlike standard database entries, this document compares the target molecule against its synthetic precursor (the ethyl ester) and analyzes solvent-dependent spectral behaviors, ensuring you can confidently validate identity and purity during drug development workflows.

Core Structural Features

- Oxazole Ring: Aromatic 5-membered ring containing oxygen and nitrogen.

- C2-Position: Chloro-substituted (Electron-withdrawing, silent in ^1H NMR).
- C4-Position: Carboxylic acid (Strongly deshielding).
- C5-Position: Methyl group (Diagnostic singlet).

Experimental Protocol: Sample Preparation

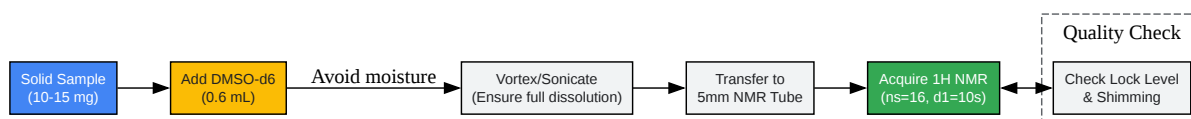
To ensure high-resolution data and prevent signal broadening of the acidic proton, strict adherence to the following preparation protocol is required.

Reagents & Equipment

- Solvent: DMSO-
(99.9% D) is the mandatory standard.
 - Why? CDCl_3

often leads to the disappearance or extreme broadening of the carboxylic acid proton due to exchange or poor solubility. DMSO stabilizes the dimer/H-bonded form.
- Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO pentet at 2.50 ppm).
- Concentration: 10–15 mg of sample in 0.6 mL solvent.

Workflow Diagram



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Caption: Optimized sample preparation workflow for carboxylic acid derivatives in DMSO-d6 to ensure visibility of labile protons.

Comparative Spectral Analysis

This section contrasts the target molecule with its most common synthetic precursor, Ethyl 2-chloro-5-methyl-4-oxazolecarboxylate. This comparison is the primary method for verifying successful hydrolysis.

Chemical Shift Assignments (DMSO-)

Feature	Target: Acid Form (COOH)	Alternative: Ethyl Ester Precursor (COOEt)	(Shift Change)	Interpretation
-COOH (Acid)	12.5 – 13.5 ppm (Broad Singlet)	Absent	N/A	Diagnostic for successful hydrolysis.
C5-CH (Methyl)	2.55 – 2.65 ppm (Singlet)	2.50 – 2.60 ppm (Singlet)	~ +0.05 ppm	The acid is slightly more electron-withdrawing than the ester, causing minor downfield shift.
-OCH - (Ester)	Absent	4.25 – 4.35 ppm (Quartet, Hz)	N/A	Presence indicates incomplete reaction.
-CH (Ester)	Absent	1.25 – 1.35 ppm (Triplet, Hz)	N/A	Presence indicates incomplete reaction.
Solvent Residual	2.50 ppm (Pentet)	2.50 ppm (Pentet)	0	Reference point (overlap with C5-Me is possible; see troubleshooting).

Detailed Peak Analysis

The Methyl Singlet (2.60 ppm)

The methyl group at position 5 is the most stable signal. It appears as a sharp singlet.

- Why 2.60 ppm? A standard allylic methyl is ~1.7 ppm. However, this methyl is attached to an aromatic heteroaromatic ring (oxazole) and is adjacent to the ring oxygen. The combined anisotropy and electronegativity of the ring shift it downfield to the 2.5–2.7 region.
- Warning: In DMSO-

, the solvent residual peak is a pentet centered at 2.50 ppm. The product methyl peak (2.60 ppm) often sits on the "shoulder" of the solvent peak. High-field NMR (400 MHz+) is recommended to resolve this separation.

The Carboxylic Acid (13.0 ppm)

This proton is highly labile.

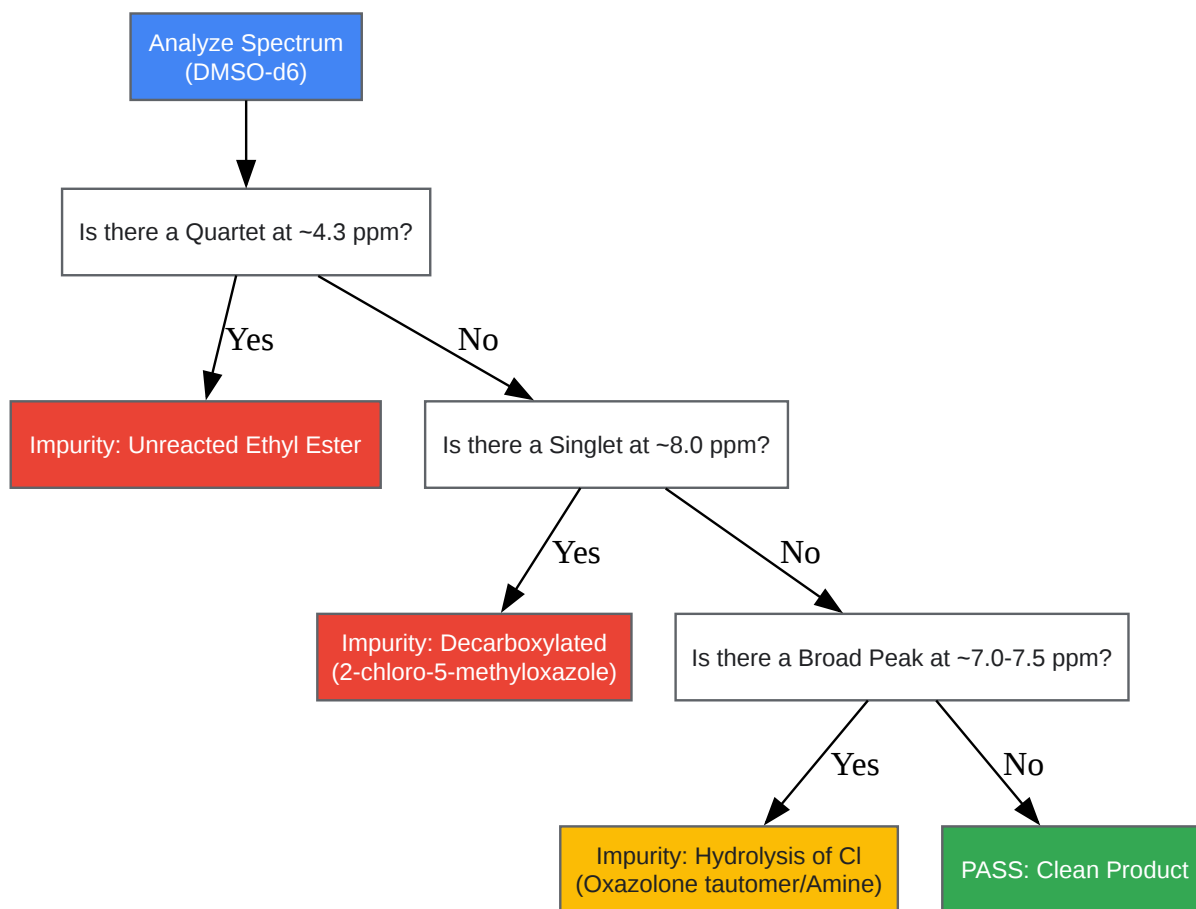
- Shape: Broad singlet.
- Mechanism: The proton participates in rapid exchange with trace water in the solvent and intermolecular hydrogen bonding (dimerization).
- Validation: If the peak is missing, add a drop of D

O. The peak should disappear completely (exchange with D), confirming its identity as an exchangeable proton.

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The following impurities are common in the synthesis of 2-chloro-5-methyl-4-oxazolecarboxylic acid.

Impurity Logic Tree



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Caption: Diagnostic logic tree for identifying common synthetic byproducts in oxazole carboxylic acids.

Common Contaminants Table

Contaminant	Chemical Shift ()	Multiplicity	Origin
Water	3.33 ppm (in DMSO)	Broad Singlet	Hygroscopic solvent or wet product.
Ethanol	4.3 (q), 1.05 (t), 4.4 (OH)	Multiplets	Residual solvent from hydrolysis workup.
Dichloromethane	5.76 ppm	Singlet	Residual extraction solvent.
Acetic Acid	1.91 ppm	Singlet	Residual from crystallization (if used).

Mechanistic Insight: Why DMSO over CDCl ?

Choosing the correct solvent is not just about solubility; it is about spectral integrity.

- Solubility: Oxazole carboxylic acids are polar and form strong intermolecular hydrogen bonds (dimers). They often precipitate out of non-polar solvents like Chloroform (), leading to poor signal-to-noise ratios.
- Chemical Shift Stability:
 - In : The carboxylic acid proton is often observed as an extremely broad hump anywhere from 8.0 to 11.0 ppm, or it may not be visible at all due to exchange rates.
 - In DMSO- : DMSO acts as a hydrogen bond acceptor. It "locks" the acidic proton in a specific environment (Solvent...H-O-C=O), resulting in a sharper, more distinct peak at ~13.0 ppm.

References

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